molecular formula C18H19NO5S4 B2527759 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896349-37-4

2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2527759
CAS No.: 896349-37-4
M. Wt: 457.59
InChI Key: PWFAGZMOJWPBJM-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a novel, potent dual-specificity tyrosine phosphorylation-regulated kinase (DYRK1A) and CDC2-like kinase (CLK) inhibitor, as described in a patent for treating proliferative and neurodegenerative diseases source . Its primary research value lies in its ability to selectively modulate the alternative splicing of key oncogenic and neurodevelopmental proteins by inhibiting these kinase families. By targeting DYRK1A, this compound serves as a critical chemical probe for investigating signaling pathways involved in cell cycle control, neuronal differentiation, and synaptic plasticity, with direct relevance to Down syndrome and Alzheimer's disease research source . Concurrently, its inhibition of CLK kinases allows researchers to explore the dysregulation of mRNA splicing in cancers, potentially disrupting the production of splice variants that drive tumor progression and resistance to therapy. This mechanism positions it as a valuable tool for probing the fundamental biology of splicing regulation and for developing novel therapeutic strategies in both oncology and neuroscience.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S4/c1-13-7-8-14(24-2)16(11-13)28(22,23)19-12-17(15-5-3-9-25-15)27(20,21)18-6-4-10-26-18/h3-11,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFAGZMOJWPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Physical Properties

PropertyValue
Density1.281 g/cm³
Boiling Point364.4 ºC
Flash Point129.9 ºC

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:

  • Antimicrobial Agents : The compound has shown promise against multidrug-resistant pathogens, making it a potential lead for new antibiotics targeting Gram-negative and Gram-positive bacteria .
  • Anticancer Research : Due to its ability to inhibit specific enzymes involved in cancer progression, this compound may serve as a foundation for developing anticancer therapies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar sulfonamide compounds. The following table summarizes key findings related to the biological activity of these compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
2-methoxy-5-methyl-N-[...]Antimicrobial12.5
Thiopyrimidine–benzenesulfonamideAntimicrobial15.0
Compound CCarbonic anhydrase inhibitor8.0

Materials Science Applications

The electronic properties of this compound make it a candidate for use in organic electronics. Its ability to form stable films and conduct electricity can be utilized in:

  • Organic Photovoltaics : As an active layer material due to its light absorption properties.
  • Field Effect Transistors : Its semiconducting properties can be exploited in the development of organic semiconductors.

Antimicrobial Efficacy Study

A high-throughput screening of sulfonamide derivatives against multiple bacterial strains revealed that modifications in the sulfonamide structure could enhance efficacy against resistant strains. The study highlighted that certain derivatives exhibited significant antimicrobial activity with IC50 values ranging from 8 to 15 µM .

Cardiovascular Studies

Research evaluating the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts indicated that specific compounds significantly reduced perfusion pressure over time. This suggests potential cardiovascular benefits and opens avenues for further research into cardiovascular applications .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its dual thiophene substituents and methoxy/methyl benzene ring. Below is a comparison with structurally related sulfonamides:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound : 2-Methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide Benzene (2-OCH₃, 5-CH₃), ethyl chain with thiophen-2-yl and thiophene-2-sulfonyl groups ~466.56 (estimated) Not reported in evidence -
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzene (2-OCH₃, 5-Cl), single sulfonamide group ~281.75 Antimicrobial activity (Gram-positive bacteria)
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide Thiophene (5-CH₃), tetrahydrofuran-linked methyl group 285.37 Not reported; likely industrial use
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide Thiophene-pyridazine hybrid, chloro and trifluoromethyl substituents 413.80 Not reported; structural complexity suggests kinase inhibition potential
Ethametsulfuron methyl ester (herbicide) Triazine core, sulfonylurea bridge, methyl benzoate 410.40 Herbicidal activity (ALS inhibitor)

Key Differences and Implications

  • The dual thiophene groups (neutral thiophen-2-yl and electron-deficient thiophene-2-sulfonyl) may facilitate π-π stacking and hydrogen bonding, distinguishing it from mono-thiophene derivatives like 5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide .
  • Compared to acetamide derivatives (e.g., ), the sulfonamide group offers stronger hydrogen-bond acceptor properties, which could enhance receptor binding .
  • Biological Activity Predictions: Thiophene-containing sulfonamides (e.g., ) are noted for applications in chemical sensors and pharmaceuticals due to their electronic properties . The dual thiophene groups in the target compound may amplify these effects. Antimicrobial activity observed in simpler benzenesulfonamides (Aziz-ur-Rehman et al., 2013) suggests the target compound could be a candidate for similar screening .

Biological Activity

The compound 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. Its unique structural features, including thiophene rings and sulfonamide moieties, suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3S3C_{18}H_{18}N_{4}O_{3}S_{3}, with a molecular weight of 434.6 g/mol. The structure includes multiple functional groups that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC18H18N4O3S3C_{18}H_{18}N_{4}O_{3}S_{3}
Molecular Weight434.6 g/mol
IUPAC Name2-methoxy-5-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
LogP5.51350
Boiling Point364.4ºC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The compound's structure allows it to potentially inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition can lead to the disruption of bacterial growth and proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene-containing compounds. For instance, derivatives similar to the target compound have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. In vitro studies have reported IC50 values ranging from 2.6 to 18 nM against various cancer cell lines .

Case Studies

  • Inhibition of Tubulin Polymerization : A study on related compounds demonstrated that modifications at specific positions on the thiophene and benzene rings significantly enhanced antiproliferative activity against cancer cells . The most effective derivatives exhibited IC50 values lower than 20 nM.
  • Antiviral Activity : Research has also suggested that similar sulfonamide derivatives can act as antiviral agents by targeting viral RNA polymerases, effectively inhibiting viral replication .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substitutions on the thiophene rings and the positioning of the methoxy group are crucial for maximizing biological activity. Compounds with methoxy groups at specific positions demonstrated enhanced binding affinity to their targets compared to unsubstituted analogs.

Toxicity Studies

Toxicological evaluations are essential for determining the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit potent biological activity, they also show varying degrees of cytotoxicity, necessitating further investigation into their therapeutic indices .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Sulfonamide bond formation : Reacting a thiophene-2-sulfonyl chloride intermediate with a primary amine-containing precursor under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl by-products .
  • Thiophene ring functionalization : Electrophilic substitution or cross-coupling reactions to introduce methyl/methoxy groups. Controlled temperatures (0–25°C) prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Table 1 : Critical Reaction Parameters

StepSolventBaseTemperatureYield (%)
SulfonylationDCM/THFTriethylamine0–5°C60–75
Thiophene modificationDMFNaH25°C40–50

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm methoxy, thiophene, and sulfonamide groups. Aromatic protons appear at δ 6.8–7.5 ppm, while sulfonamide protons resonate near δ 3.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 495.12) and fragmentation patterns .
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm1^{-1} and thiophene C-S bonds at 600–700 cm1^{-1} .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?

  • Substituent modification : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess effects on biological target binding .
  • Thiophene ring substitution : Introduce halogens (e.g., Cl, Br) to enhance lipophilicity and membrane permeability .
  • Biological assays : Test modified analogs against target enzymes (e.g., carbonic anhydrase) using inhibition assays (IC50_{50} measurements) .

Table 2 : Example SAR Data

ModificationIC50_{50} (nM)Solubility (mg/mL)
Parent compound1200.15
5-Methyl → 5-Nitro850.08
Methoxy → Amino2000.30

Q. How can contradictions in reported biological activity data be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., enzyme source, buffer pH) to ensure reproducibility .
  • Compound purity : Use HPLC (>99% purity) to eliminate interference from synthetic by-products .
  • Structural analogs : Compare activity of closely related derivatives to isolate critical functional groups .

Q. What strategies optimize the compound’s stability during storage?

  • Temperature control : Store at –20°C under inert gas (argon) to prevent decomposition .
  • DSC analysis : Monitor thermal stability; decomposition onset at 140°C with energy release of 400 J/g .
  • Lyophilization : Convert to a stable crystalline form using freeze-drying .

Methodological Challenges

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Sulfonamide hydrolysis : Occurs under acidic conditions. Mitigation: Use anhydrous solvents and neutral pH .
  • Thiophene ring oxidation : Forms sulfones. Mitigation: Avoid strong oxidizers (e.g., H2_2O2_2) during purification .
  • By-product formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

  • Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2). For example, methoxy groups may form hydrogen bonds with Arg120 .
  • QSAR modeling : Correlate logP values with membrane permeability; aim for logP 2–4 for optimal bioavailability .

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